molecular formula C9H14Cl2N2 B6171822 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride CAS No. 2703774-59-6

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride

Cat. No.: B6171822
CAS No.: 2703774-59-6
M. Wt: 221.1
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Description

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2This compound is characterized by its unique structure, which includes an indene backbone with diamine and dihydrochloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride typically involves the reduction of indene derivatives followed by amination. One common method involves the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then subjected to amination reactions to introduce the diamine groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient conversion and high yield. The final product is purified through crystallization and recrystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced further to produce more saturated amine derivatives.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylindane: Similar in structure but with methyl groups instead of diamine groups.

    1,4,7-Trimethylindane: Contains additional methyl groups, leading to different chemical properties.

    2,3-Dihydro-1H-indene-1,5-diamine: Another diamine derivative with a different substitution pattern

Uniqueness

2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

2703774-59-6

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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